Product packaging for Malononitrile mustard(Cat. No.:CAS No. 4213-30-3)

Malononitrile mustard

Cat. No.: B13743536
CAS No.: 4213-30-3
M. Wt: 294.2 g/mol
InChI Key: GSEISJCBWGWLDH-UHFFFAOYSA-N
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Description

Malononitrile Mustard, with the molecular formula C14H13Cl2N3 and a molecular weight of 294.18 g/mol, is a synthetic organic compound recognized by the CAS number 4213-30-3 . Its systematic IUPAC name is 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]propanedinitrile . The compound features a core structure combining a benzylidene malononitrile group with a bis(2-chloroethyl)amino functional group, which is characteristic of nitrogen mustard compounds . Preclinical studies from historical sources indicate that this compound has been investigated for its biological activity, with reported toxic effects including leukopenia (low white blood cell count) and thrombocytopenia (low platelet count) in animal models . The compound is related to malononitrile, a versatile building block in organic synthesis used in the preparation of various pharmaceuticals and dyes . As a nitrogen mustard derivative, it is of significant interest to researchers in medicinal chemistry and pharmacology for studying the mechanism of action and structure-activity relationships of alkylating agents. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Cl2N3 B13743536 Malononitrile mustard CAS No. 4213-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4213-30-3

Molecular Formula

C14H13Cl2N3

Molecular Weight

294.2 g/mol

IUPAC Name

2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H13Cl2N3/c15-5-7-19(8-6-16)14-3-1-12(2-4-14)9-13(10-17)11-18/h1-4,9H,5-8H2

InChI Key

GSEISJCBWGWLDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)N(CCCl)CCCl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Malononitrile Mustard

Established Synthetic Pathways to Malononitrile (B47326) Mustard

The traditional synthesis of malononitrile mustard has been approached through several well-documented methods. These pathways primarily involve the reaction of malononitrile with specific alkylating agents or the modification of existing nitrogen mustard compounds.

Precursor Identification and Elaboration for this compound Synthesis

The primary precursors for the synthesis of this compound are malononitrile and suitable alkylating agents. evitachem.com Malononitrile itself is commercially available and can be prepared from cyanoacetamide. researchgate.net One established laboratory-scale preparation involves the dehydration of cyanoacetamide using phosphorus pentachloride. orgsyn.org For larger-scale production, a high-temperature, continuous process has been developed. researchgate.net

The synthesis can also proceed from existing nitrogen mustard compounds through processes like hydrolysis. evitachem.com The choice of precursors is critical as it directly influences the reaction conditions and the final product characteristics. For instance, the reaction of phenacylmalononitriles, which can be prepared from phenacyl bromide and malononitrile, with dialkyl but-2-ynedioates has been explored for creating diverse carbocyclic and heterocyclic compounds. nih.gov

Optimization of Reaction Conditions for this compound Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of solvent, base, temperature, and reaction time.

For example, in the synthesis of functionalized cyclopentenes from p-methylphenacylmalononitrile and diethyl but-2-ynedioate, various bases and solvents were tested. nih.gov It was found that using tetrabutylammonium (B224687) bromide (TBAB) as a base in acetonitrile (B52724) at room temperature for 12 hours resulted in a high yield of the desired product. nih.gov The reaction of aryl halides with malononitrile catalyzed by a palladium complex has also been shown to be an effective method for producing arylmalononitriles in good yields. organic-chemistry.orgrsc.org The optimization of these catalytic systems involves screening different ligands, bases, and solvents to achieve high efficiency. organic-chemistry.org

A study on the Knoevenagel condensation of aryl aldehydes with malononitrile demonstrated the influence of the catalyst and reaction medium on the outcome. niscpr.res.in The use of an aqueous extract of an agro-waste ash as a catalyst under grindstone conditions provided an eco-friendly and efficient method. niscpr.res.in

The following table summarizes the optimization of reaction conditions for a related synthesis of functionalized cyclopentenes:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3MeCNrt1250
2TBACMeCNrt1235
3TBABMeCNrt1285
4TBABDCMrt1265
Data sourced from a study on the synthesis of functionalized cyclopentenes. nih.gov

Purity Enhancement and Yield Maximization in this compound Synthesis

Achieving high purity and maximizing the yield of this compound are critical objectives in its synthesis. Purification techniques often involve crystallization or vacuum distillation. orgsyn.orggoogle.com However, distillation of malononitrile can be hazardous on a large scale due to its tendency to decompose violently. orgsyn.orggoogle.com

A safer purification method involves crystallization from a suitable solvent. google.com For instance, a process has been developed where crude malononitrile is dissolved in a solvent like isopropyl alcohol, treated with decolorizing carbon, and then cooled to induce crystallization, yielding a product with high purity. google.com Further purification can be achieved by vacuum distillation of the solvent to obtain crystalline malononitrile. google.com

To maximize yield, it is essential to control the reaction stoichiometry and conditions carefully. In the synthesis of malononitrile from cyanoacetamide and phosphorus pentachloride, using a specific ratio of reactants and rapid removal of the product from the reaction mixture are key to achieving good yields. orgsyn.org A process involving cyanuric chloride as a dehydrating agent in the presence of a catalyst has also been shown to produce malononitrile with high yield and purity. googleapis.com

Novel Synthetic Approaches to this compound and its Analogues

Recent research has focused on developing more sophisticated and sustainable methods for synthesizing this compound and its analogues. These include stereoselective techniques and the application of green chemistry principles.

Stereoselective Synthesis Methodologies Applied to this compound

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is a burgeoning area in organic chemistry. e-bookshelf.de While specific literature on the stereoselective synthesis of this compound itself is limited, related studies on malononitrile derivatives provide valuable insights.

For example, the reaction of conjugated enynones with malononitrile in the presence of lithium diisopropylamide (LDA) has been shown to produce multisubstituted cyclohexanes with a high degree of stereoselectivity. mdpi.comnih.gov The reaction conditions, such as temperature and reaction time, can be adjusted to isolate different stereoisomers and intermediate compounds, which helps in understanding the reaction mechanism. mdpi.comnih.gov Such methodologies could potentially be adapted for the stereoselective synthesis of this compound analogues.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. niscpr.res.inresearchgate.net In the context of malononitrile synthesis, this has led to the development of more environmentally friendly protocols.

One approach involves using water as a solvent, which is non-toxic and non-flammable. researchgate.netscirp.orgscirp.org For instance, the synthesis of 2-aryl benzimidazoles from arylidene malononitrile and 1,2-phenylenediamine derivatives has been successfully carried out in water, offering a green alternative to traditional organic solvents. researchgate.netscirp.orgscirp.org

Solvent-free reactions, or "grindstone" methods, represent another green chemistry approach. niscpr.res.in The Knoevenagel condensation of aryl aldehydes and malononitrile has been achieved with high efficiency by grinding the reactants with a catalyst in a pestle and mortar, completely eliminating the need for a solvent. niscpr.res.in

Furthermore, the use of recoverable and reusable catalysts, such as TiO2 nanoparticles, has been explored for the synthesis of malononitrile derivatives. researchgate.net This not only reduces waste but also improves the economic viability of the process. The development of one-pot, multi-component reactions also aligns with green chemistry principles by minimizing the number of synthetic steps and purification procedures. researchgate.net

A study on turning mustard gas chemistry into green chemistry highlights a one-pot synthetic approach for introducing the N,N-dialkyl ethylamine (B1201723) moiety into phenolic substrates using dialkyl carbonate chemistry, avoiding the use of hazardous nitrogen mustard gas. unive.it This approach is a significant step towards safer and more sustainable pharmaceutical synthesis. unive.it

The following table presents a comparison of different catalytic approaches for a Knoevenagel condensation reaction, highlighting the advantages of a green chemistry method:

CatalystSolventConditionTimeYield (%)
USY ZeoliteBenzene (B151609)Reflux12 h92
SiO2-NH4OAcDCMStirred at 60°C7 h85
WEBNone (Grindstone)RT4-10 min95-98
Data sourced from a study on Knoevenagel condensation. niscpr.res.in

Flow Chemistry Applications in this compound Production

The synthesis of this compound and its precursors, such as benzylidenemalononitriles, can be significantly enhanced through the application of flow chemistry. This methodology offers advantages in terms of safety, reaction control, and scalability over traditional batch processes. Continuous flow reactors, which can be tubular or columnar, enable precise management of reaction parameters like temperature, pressure, and residence time. google.comopcw.org

The core reaction for forming the benzylidenemalononitrile (B1330407) scaffold is the Knoevenagel condensation between an aromatic aldehyde and malononitrile. In a flow chemistry setup, solutions of the reactants are pumped into a heated reactor where they mix and react. For instance, a process for continuously synthesizing ethoxymethylene malononitrile, a related intermediate, involves pumping malononitrile, triethyl orthoformate, and acetic anhydride (B1165640) through a continuous reactor at temperatures around 120°C with residence times of 90-120 minutes. google.com This approach significantly improves yield and product quality while minimizing waste. google.com

The modular nature of flow systems allows for the integration of in-line analytical equipment to monitor reaction progress and product purity in real-time. opcw.org While specific literature detailing the end-to-end flow synthesis of a complete this compound molecule is limited, the principles have been successfully applied to its constituent reactions. The synthesis of the malononitrile core and the condensation step are well-suited for flow processes, suggesting a strong potential for developing a complete, continuous production method for this compound analogues. google.comgoogle.com

Table 1: Example Parameters for Continuous Flow Synthesis of a Malononitrile Intermediate

ParameterValueSource
Reactants Malononitrile, Triethyl Orthoformate, Acetic Anhydride google.com
Reactor Type Tubular or Columnar Continuous Reactor google.com
Temperature 120°C google.com
Residence Time 90 - 120 minutes google.com
Pressure 0.3 - 0.5 MPa google.com
Feed Rate 20 ml/min - 5 L/min google.com

Post-Synthetic Modification and Functionalization of this compound

Post-synthetic modification (PSM) is a powerful strategy for altering the properties of a core molecule without re-synthesizing it from scratch. For this compound, PSM can be used to tune its reactivity, create research tools, or develop novel analogues. This approach is widely used in materials science for functionalizing porous organic polymers and can be applied at a molecular level. acs.orgresearchgate.netnih.gov

The malononitrile group is highly reactive and serves as a versatile handle for chemical modification due to its strong electron-withdrawing nature. researchgate.netrsc.org The acidic methylene (B1212753) protons can be deprotonated to form a nucleophile that participates in various C-C bond-forming reactions.

Key derivatization strategies include:

Michael Addition: The malononitrile moiety can act as a Michael donor, adding to α,β-unsaturated compounds. For example, a three-component reaction involving an acetophenone, an aromatic aldehyde, and malononitrile can chemoselectively produce 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. researchgate.net

Cyclization Reactions: Malononitrile and its derivatives are crucial precursors for synthesizing a wide array of heterocyclic compounds. researchgate.netnih.gov For instance, the reaction of arylidenemalononitriles with 1,2-phenylenediamine can yield 2-aryl benzimidazoles through a proposed mechanism involving a Michael addition followed by cyclization and hydrogen transfer. scirp.orgscirp.org

Knoevenagel Condensation: The malononitrile group itself can undergo further condensation. This reactivity is often exploited in the design of chemical sensors where a reaction with an analyte causes a detectable change. mdpi.com

These reactions demonstrate the flexibility of the malononitrile group, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures from a this compound template.

The unique electronic properties of the benzylidenemalononitrile system, combined with the alkylating capability of the mustard group, make this compound an attractive scaffold for developing targeted research probes. Conjugation of this molecule to other functional units can produce probes for detecting specific biomolecules or for imaging applications.

For example, a nitrogen mustard-based 2-benzylidene-1-tetralone (B1234382) has been developed as an Intramolecular Charge Transfer (ICT)-based fluorescent probe. dntb.gov.ua The principle relies on the alkylating mustard moiety binding to a target, which in turn modulates the electronic properties of the conjugated π-system of the benzylidenemalononitrile derivative, leading to a change in fluorescence.

Similarly, quinoline-malononitrile (QM) structures have been used to create aggregation-induced emission (AIE) probes. nih.gov A probe for detecting monoamine oxidase (MAO) was synthesized by starting with a quinoline-malononitrile core, which acts as the signal reporter, and attaching a reactive amine group via a linker. nih.gov This strategy could be adapted to this compound, where the mustard group serves as a reactive handle to anchor the probe to a target of interest, potentially enabling visualization of alkylation events in biological systems. Fluorescent probes have also been designed for the specific detection of malononitrile itself, highlighting the interest in the unique reactivity of this functional group. rsc.orgresearchgate.net

The reactivity and biological activity of this compound can be finely tuned by synthesizing analogues with different substituents on the aromatic ring. Structure-activity relationship (SAR) studies aim to correlate these structural changes with chemical reactivity, often using a simulant reaction like the addition of a thiol such as diethylaminoethyl mercaptan (DEAEM). drdo.gov.in

Research on analogues of 2-chlorobenzylidenemalononitrile (B38150) (CS) has shown that both electron-donating and electron-withdrawing groups at the ortho and para positions of the phenyl ring significantly affect the molecule's properties. drdo.gov.in The synthesis of these analogues typically involves the condensation of various substituted benzaldehydes with malononitrile. drdo.gov.in

A study systematically investigated a series of ortho- and para-substituted benzylidenemalononitrile (BMN) analogues. It was observed that the chemical reactivity towards nucleophiles, a key aspect of the "mustard" character, could be correlated with the type and position of the substituent. Among the studied halogenated analogues, 2-chloro BMN (CS) and 2-bromo BMN were found to be the most active. drdo.gov.in This tuning of reactivity is critical for developing molecules with specific target affinities and desired functional outcomes.

Table 2: Substituted Benzylidenemalononitrile (BMN) Analogues and Their Properties

CompoundSubstituent (Position)Molecular FormulaReactivity with DEAEM (Relative)Source
BMN H (None)C₁₀H₆N₂Baseline drdo.gov.in
2-Chloro BMN (CS) 2-ClC₁₀H₅ClN₂High drdo.gov.in
4-Chloro BMN 4-ClC₁₀H₅ClN₂Moderate drdo.gov.in
2-Bromo BMN 2-BrC₁₀H₅BrN₂High drdo.gov.in
4-Bromo BMN 4-BrC₁₀H₅BrN₂Moderate drdo.gov.in
2-Nitro BMN 2-NO₂C₁₀H₅N₃O₂Very High drdo.gov.in
4-Nitro BMN 4-NO₂C₁₀H₅N₃O₂High drdo.gov.in

Structural Elucidation and Theoretical Characterization of Malononitrile Mustard

Spectroscopic Analysis Techniques for Malononitrile (B47326) Mustard

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the vinyl proton, and the protons of the two chloroethyl groups.

Aromatic Protons: The protons on the benzene (B151609) ring would likely appear as two doublets in the aromatic region (approximately 6.8-8.0 ppm). The protons ortho to the electron-donating amino group would be upfield, while those ortho to the electron-withdrawing dicyanovinyl group would be downfield.

Vinyl Proton: A singlet corresponding to the vinylic proton (-CH=) is expected, likely in the range of 7.6-8.5 ppm, shifted downfield due to the conjugation with the aromatic ring and the two cyano groups. rsc.org

Chloroethyl Protons: The bis(2-chloroethyl)amino moiety would exhibit two triplets, characteristic of an A2B2 system (-CH2-CH2-). The protons on the carbons adjacent to the nitrogen atom would appear around 3.7-3.9 ppm, while the protons on the carbons bearing the chlorine atoms would be slightly more downfield, around 3.3-3.7 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Nitrile Carbons (-CN): Signals for the two nitrile carbons are expected to be in the range of 112-115 ppm. scielo.br

Alkene Carbons (-C(CN)₂ and -CH=): The quaternary carbon attached to the two cyano groups would appear significantly upfield (around 80-85 ppm), while the vinylic carbon (-CH=) would be much further downfield (around 158-162 ppm). rsc.org

Aromatic Carbons: The six carbons of the benzene ring would produce signals between approximately 110 and 150 ppm. The carbons directly attached to the nitrogen and the dicyanovinyl group would be clearly distinguishable.

Chloroethyl Carbons (-CH₂-): The carbons of the chloroethyl groups would appear in the aliphatic region, with the carbons attached to nitrogen resonating around 50-54 ppm and those attached to chlorine around 39-45 ppm. researchgate.net

The following table presents typical ¹H and ¹³C NMR chemical shifts for related benzylidenemalononitrile (B1330407) derivatives, which serve as a reference for the expected values in Malononitrile mustard.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Reference
2-Benzylidenemalononitrile7.91 (d, 2H), 7.79 (s, 1H), 7.57 (m, 3H)159.97, 134.54, 130.77, 130.61, 113.62, 112.47, 82.56 scielo.br
2-(4-Chlorobenzylidene)malononitrile7.85 (d, 2H), 7.74 (s, 1H), 7.52 (d, 2H)158.31, 141.16, 131.84, 130.07, 129.25, 113.44, 112.34, 83.31 scielo.br
2-(4-Methoxybenzylidene)malononitrile7.92 (d, 2H), 7.66 (s, 1H), 7.02 (d, 2H), 3.92 (s, 3H)164.80, 158.89, 133.46, 124.01, 115.12, 114.43, 113.34, 78.55, 55.79 scielo.br

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. arxiv.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Nitrile (C≡N) Stretch: A strong and sharp absorption band is expected in the region of 2220-2230 cm⁻¹. This is a highly characteristic peak for the nitrile functional group. acs.orgnih.gov

Alkene (C=C) Stretch: A medium intensity band around 1600-1620 cm⁻¹ would correspond to the C=C double bond of the benzylidene moiety. acs.orgnih.gov

Aromatic C=C Stretch: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the chloroethyl groups would appear just below 3000 cm⁻¹. libretexts.org

C-N Stretch: The stretching vibration of the aromatic amine C-N bond would likely be found in the 1335-1250 cm⁻¹ range.

C-Cl Stretch: A strong band in the fingerprint region, typically between 800 and 600 cm⁻¹, would be indicative of the C-Cl bond.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The highly symmetric and polarizable C≡N bond would give a very strong Raman signal in the 2220-2230 cm⁻¹ region. The aromatic ring vibrations would also be prominent. Raman spectroscopy can be particularly useful for studying this type of molecule on surfaces. researchgate.net

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal Reference
Nitrile (C≡N)Stretch2220 - 2230 (Strong, Sharp)Strong acs.orgnih.gov
Alkene (C=C)Stretch1600 - 1620 (Medium)Medium-Strong acs.orgnih.gov
Aromatic RingC=C Stretch1450 - 1600 (Variable)Strong libretexts.org
Aromatic C-HStretch3000 - 3100 (Medium)Medium libretexts.org
Aliphatic C-HStretch2850 - 2960 (Medium)Medium libretexts.org
C-N (Aromatic)Stretch1250 - 1335 (Medium-Strong)Weak libretexts.org
C-ClStretch600 - 800 (Strong)Medium

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₃Cl₂N₃, giving it a monoisotopic mass of approximately 293.05 Da. uni.lu

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1, which is a distinctive signature for dichlorinated compounds.

The fragmentation of this compound would likely proceed through several key pathways, primarily involving the labile nitrogen mustard moiety.

Formation of an Aziridinium (B1262131) Ion: A characteristic fragmentation pathway for nitrogen mustards is the intramolecular cyclization to form a highly reactive aziridinium ion, accompanied by the loss of a chlorine atom. This would result in a significant fragment ion at [M-Cl]⁺ (m/z ≈ 258). nih.govnih.gov

Loss of a Chloroethyl Group: Cleavage of the C-N bond could lead to the loss of a chloroethyl radical (•CH₂CH₂Cl), resulting in an ion at [M-CH₂CH₂Cl]⁺.

Cleavage at the Benzyl Position: Benzylic cleavage is also common. This could involve the cleavage of the bond between the aromatic ring and the nitrogen atom or the double bond, leading to various fragment ions corresponding to the benzylidenemalononitrile portion and the nitrogen mustard portion of the molecule. For example, a fragment corresponding to the [M - N(CH₂CH₂Cl)₂]⁺ ion could be observed.

The predicted major fragments in the mass spectrum of this compound are listed in the table below.

m/z (approx.) Proposed Fragment Ion Formation Pathway Reference
293/295/297[C₁₄H₁₃Cl₂N₃]⁺Molecular Ion ([M]⁺) uni.lu
258/260[M - Cl]⁺Loss of a chlorine atom, formation of aziridinium ion nih.govnih.gov
216/218[M - CH₂CH₂Cl - CN]⁺Loss of chloroethyl and cyanide radicals
153[C₁₀H₅N₂]⁺Fragment corresponding to the benzylidenemalononitrile core nih.gov

While a specific crystal structure for this compound has not been reported in the searched literature, studies on analogous benzylidenemalononitrile derivatives reveal common structural features. researchgate.net Typically, the benzylidenemalononitrile fragment is nearly planar, although there can be some twisting between the plane of the benzene ring and the dicyanovinyl group. nih.gov For example, in the crystal structure of 2-(4-methylbenzylidene)malononitrile, the molecule is approximately planar. researchgate.net A crystallographic study of this compound would definitively establish the planarity of its conjugated system and the conformation of the bis(2-chloroethyl)amino group relative to the aromatic ring. This information is crucial for understanding intermolecular interactions, such as π–π stacking, which can influence the material's properties. nih.gov

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental data.

Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to investigate the electronic structure of molecules. researchgate.net Such studies on this compound can provide valuable information about its geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. tandfonline.comnih.gov

Molecular Geometry: DFT calculations can predict the optimized three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data if available.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. In this compound, the HOMO is likely to be localized on the electron-rich p-(bis(2-chloroethyl)amino)phenyl moiety, while the LUMO is expected to be centered on the electron-deficient benzylidenemalononitrile portion. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic excitation properties. acs.orgresearchgate.net

Electronic Properties: These calculations can also determine various electronic properties, such as the dipole moment and polarizability. nih.gov The presence of the strong electron-donating amino group and the strong electron-withdrawing dicyanovinyl group creates a significant "push-pull" system, which is expected to result in a large molecular dipole moment and interesting non-linear optical properties. researchgate.net

Reactivity Insights: The alkylation mechanism of nitrogen mustards has been studied using quantum mechanical modeling, focusing on the formation of the aziridinium ion and its interaction with nucleophiles like DNA bases. tandfonline.com Similar studies on this compound could elucidate how the electronic properties conferred by the benzylidenemalononitrile group influence the reactivity of the nitrogen mustard moiety.

Density Functional Theory (DFT) Calculations for this compound Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the chemical reactivity of molecules. By calculating the electronic structure, DFT methods can provide insights into various reactivity descriptors. For this compound, DFT calculations are crucial for understanding its stability, reactivity, and the regioselectivity of its reactions.

DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy conformation. Following this, various molecular orbitals and electronic properties can be calculated. Key parameters derived from DFT that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO energy is associated with the ability of a molecule to donate electrons, indicating its nucleophilic character. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO energy relates to the ability of a molecule to accept electrons, reflecting its electrophilic character. A lower LUMO energy indicates a greater propensity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.

Table 1: Calculated Reactivity Descriptors for a Model System Analogous to this compound

DescriptorValue (arbitrary units)Implication for Reactivity
HOMO Energy-6.5 eVModerate electron-donating ability (nucleophilicity)
LUMO Energy-2.1 eVGood electron-accepting ability (electrophilicity)
HOMO-LUMO Gap4.4 eVHigh stability, but reactive under certain conditions
Dipole Moment5.8 DSignificant charge separation, influencing interactions

Note: The values presented are hypothetical and representative for a similar aromatic mustard compound and serve for illustrative purposes.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of molecules and their interactions with other entities, such as solvent molecules or biological macromolecules. For this compound, MD simulations can offer valuable insights into its behavior in a biological environment, for instance, its interaction with DNA, which is a common target for mustard compounds.

An MD simulation begins with a set of initial positions and velocities for all atoms in the system. The forces acting on each atom are then calculated using a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then integrated numerically to propagate the system forward in time, generating a trajectory of atomic positions and velocities.

In the context of this compound, MD simulations could be employed to:

Study its interaction with DNA: Nitrogen mustards are known to be alkylating agents that can form covalent bonds with DNA bases, particularly guanine (B1146940). MD simulations can model the non-covalent binding and positioning of this compound within the DNA grooves, a prerequisite for the subsequent chemical reaction.

Analyze conformational changes: The flexibility of the chloroethyl chains and the rotation around the phenyl-nitrogen bond can be investigated. These conformational dynamics can influence the molecule's ability to fit into a biological target site.

Investigate solvation effects: The behavior of this compound in an aqueous environment can be simulated to understand how water molecules surround it and affect its reactivity and availability for interaction with biomolecules.

These simulations can reveal the preferred binding modes, interaction energies, and any conformational changes in both the this compound and its biological target upon interaction.

Prediction of Nucleophilicity and Electrophilicity Sites of this compound

Identifying the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack is fundamental to understanding its chemical reactivity. masterorganicchemistry.com For this compound, computational methods, particularly those based on DFT, provide a robust framework for this prediction.

Electrophilic Sites: Electrophiles are species that accept electron pairs. masterorganicchemistry.com In this compound, the primary electrophilic centers are the carbon atoms of the two chloroethyl groups. The presence of the electronegative chlorine atom induces a partial positive charge on these carbons, making them susceptible to attack by nucleophiles. The strained three-membered aziridinium ion, which can form through intramolecular cyclization of the chloroethyl group, is a potent electrophile and is a hallmark of the reactivity of nitrogen mustards. DFT-based calculations such as Fukui functions and the molecular electrostatic potential (MEP) can quantify the electrophilicity of these sites. The MEP map visually represents the electrostatic potential on the electron density surface, with blue regions indicating electron-deficient (electrophilic) areas.

Nucleophilic Sites: Nucleophiles are species that donate electron pairs. masterorganicchemistry.com The primary nucleophilic site in this compound is the nitrogen atom of the bis(2-chloroethyl)amino group. The lone pair of electrons on this nitrogen atom makes it a center of high electron density. Additionally, the phenyl ring, activated by the electron-donating amino group, can also exhibit nucleophilic character, particularly at the ortho and para positions. However, the presence of the deactivating malononitrile group complicates this. The nitrogen atoms of the cyano groups in the malononitrile moiety also possess lone pairs and could potentially act as nucleophilic centers, although their nucleophilicity is generally lower due to the electronegativity of the nitrogen atom in a triple bond. Again, computational descriptors like Fukui functions and red regions on an MEP map (indicating electron-rich areas) can pinpoint the most probable sites for electrophilic attack.

Table 2: Predicted Nucleophilic and Electrophilic Sites in this compound

SiteTypeRationale
Carbon atoms of chloroethyl groupsElectrophilicPolar C-Cl bond, formation of aziridinium ion
Nitrogen atom of the amino groupNucleophilicLone pair of electrons
Phenyl ring (ortho/para to amino)NucleophilicActivated by the amino group
Nitrogen atoms of cyano groupsNucleophilicLone pair of electrons

This theoretical prediction of reactive sites is invaluable for understanding the mechanism of action of this compound, particularly its potential as an alkylating agent in biological systems.

Mechanistic Investigations of Malononitrile Mustard Reactivity

Alkylation Mechanisms of Malononitrile (B47326) Mustard

The alkylating action of malononitrile mustard, like other nitrogen mustards, is not a direct displacement of the chloride ions by an external nucleophile. Instead, it proceeds through a sophisticated intramolecular mechanism that generates a potent electrophilic species. This process is characterized by distinct nucleophilic attack pathways and is sensitive to environmental factors such as solvent and pH.

The alkylation mechanism of this compound is initiated by an intramolecular nucleophilic attack. The nitrogen atom of the bis(2-chloroethyl)amino group, using its lone pair of electrons, acts as an internal nucleophile, attacking one of the adjacent carbon atoms and displacing a chloride ion. researchgate.net This reaction is a form of neighboring-group participation. nih.gov

This initial step is essentially a first-order nucleophilic substitution (SN1-type) reaction, where the rate-determining step is the formation of the intermediate. researchgate.net Once this intermediate is formed, it becomes a powerful electrophile. It readily reacts with any available nucleophile, including the purine (B94841) and pyrimidine (B1678525) bases of DNA. The N7 position of guanine (B1146940) is a particularly strong nucleophile and a common target for alkylation by nitrogen mustards. researchgate.net The reaction with the biological target is a subsequent intermolecular nucleophilic attack on the strained intermediate.

The product of the initial intramolecular cyclization is a highly reactive, three-membered heterocyclic cation known as an aziridinium (B1262131) ion. researchgate.net This strained ring structure, carrying a positive charge, is the key alkylating agent. researchgate.net The formation of this intermediate is the hallmark of nitrogen mustard reactivity.

The reactivity of this compound is modulated by the malononitrile group attached to the nitrogen atom. Electron-withdrawing groups on the nitrogen atom can decrease the nucleophilicity of the nitrogen, which can increase the activation energy barrier for the formation of the aziridinium ion. researchgate.net This suggests that the formation of the aziridinium ion from this compound may be slower compared to nitrogen mustards with electron-donating groups, such as the methyl group in mechlorethamine. researchgate.net

Once formed, the aziridinium ion is a potent electrophile due to significant ring strain and the positive charge on the nitrogen atom. It undergoes rapid ring-opening upon attack by a nucleophile. This high reactivity ensures that alkylation of target molecules occurs swiftly after the ion's formation. The second chloroethyl arm can undergo the same cyclization process, allowing the molecule to alkylate a second nucleophile, potentially leading to cross-linking between DNA strands. researchgate.net

The kinetics of this compound's reactivity are significantly influenced by the surrounding medium, particularly the solvent and pH.

Solvent Effects: The formation of the charged aziridinium ion intermediate from the neutral mustard molecule involves charge separation. Polar protic solvents, such as water, are effective at solvating ions and can stabilize the transition state leading to the aziridinium ion, as well as the ion itself. Molecular dynamics simulations of other nitrogen mustards show that the specific coordination and orientation of water molecules around the leaving chloride ion are crucial for the reaction to proceed. nih.gov

pH Effects: The pH of the solution has a profound effect on the rate of aziridinium ion formation. The initial cyclization step requires the nitrogen atom to have a lone pair of electrons available to act as a nucleophile. In acidic conditions (low pH), the nitrogen atom becomes protonated. This protonated amine lacks the necessary lone pair and therefore cannot initiate the intramolecular attack to form the aziridinium ion, thus inhibiting the compound's alkylating activity. At neutral or alkaline pH, the nitrogen is deprotonated and the lone pair is available, allowing the cyclization reaction to proceed.

Influence of Environmental Factors on this compound Reactivity
FactorConditionEffect on Aziridinium Ion Formation RateMechanism
Solvent PolarityHigh Polarity (e.g., Water)Increased RateStabilizes the charged transition state and the aziridinium ion intermediate. nih.gov
Low Polarity (e.g., Nonpolar Organic Solvent)Decreased RateDoes not effectively stabilize the charged intermediates.
pHLow pH (Acidic)InhibitedNitrogen atom is protonated, making the lone pair unavailable for intramolecular nucleophilic attack.
Neutral to High pH (Alkaline)FacilitatedNitrogen atom is deprotonated, and the lone pair is available to initiate cyclization.

Hydrolysis and Degradation Pathways of this compound

In aqueous environments, this compound can undergo hydrolysis, a process that competes with its alkylation of biological targets. This degradation pathway involves the reaction with water and leads to the formation of less reactive, hydroxylated products.

The hydrolysis of nitrogen mustards is a significant pathway for their degradation. The reaction proceeds through the same rate-determining step as alkylation: the formation of the aziridinium ion. Once the aziridinium ion is formed, it can be attacked by water, which acts as a nucleophile.

The primary degradation products of this compound in an aqueous solution are the result of sequential hydrolysis of the two chloroethyl side chains.

First Hydrolysis Product: The attack of a water molecule on the first aziridinium ion intermediate, followed by the loss of a proton, results in the substitution of one chlorine atom with a hydroxyl group. This yields the mono-hydroxy product, N-(2-chloroethyl)-N-(2-hydroxyethyl)malononitrile. This compound is significantly less reactive than the parent mustard because the hydroxyl group is a much poorer leaving group than chloride, making the formation of a second aziridinium ion from this side chain unlikely.

Second Hydrolysis Product (Final Product): The remaining chloroethyl group on the mono-hydroxy intermediate can still form an aziridinium ion, which is then subsequently attacked by another water molecule. This results in the final degradation product, N,N-bis(2-hydroxyethyl)malononitrile, often referred to as a diol. This final product is stable and lacks the alkylating capability of the original compound.

These degradation products can be identified and characterized using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Expected Hydrolysis Degradation Products of this compound
Reaction StepReactantProduct NameChemical Structure (of Product)
Step 1 HydrolysisThis compoundN-(2-chloroethyl)-N-(2-hydroxyethyl)malononitrileNC-CH(CN)-N(CH₂CH₂Cl)(CH₂CH₂OH)
Step 2 HydrolysisN-(2-chloroethyl)-N-(2-hydroxyethyl)malononitrileN,N-bis(2-hydroxyethyl)malononitrileNC-CH(CN)-N(CH₂CH₂OH)₂

Enzymatic Degradation Mechanisms of this compound

While specific enzymatic degradation pathways for this compound are not extensively documented in publicly available research, the metabolism of related nitrogen mustards and compounds with similar reactive groups can provide insights into its likely enzymatic fate. The primary routes of detoxification for alkylating agents like nitrogen mustards involve enzymatic conjugation and oxidation.

One of the principal mechanisms for the detoxification of electrophilic compounds is conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.gov Studies on other nitrogen mustards have demonstrated the role of GSTs in their metabolism. For instance, cell lines resistant to nitrogen mustards have shown elevated levels of GST activity. nih.govfoxchase.org The overexpression of certain GST subunits has been correlated with increased resistance to the cytotoxic effects of these agents, suggesting that GST-catalyzed conjugation to glutathione is a significant detoxification pathway. nih.gov Given the electrophilic nature of the aziridinium ion formed from this compound, it is plausible that it also serves as a substrate for GSTs, leading to its inactivation and subsequent elimination.

Another potential enzymatic pathway is oxidation mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com CYPs are known to be involved in the metabolism of a wide array of xenobiotics, including some chemical warfare agents. nih.gov For example, cytochrome P450s are major enzymes in the lung that mediate the detoxification of sulfur mustard and its metabolites. nih.gov These enzymes could potentially hydroxylate the this compound molecule, increasing its water solubility and facilitating its excretion. However, the interaction with CYP enzymes can be complex, as some mustard analogs have been shown to inhibit certain CYP reductases, which could, in turn, increase oxidative stress. nih.govresearchgate.net

Hydrolytic enzymes may also play a role in the degradation of this compound. Non-enzymatic hydrolysis is a known degradation pathway for nitrogen mustards, leading to the formation of less reactive diol products. nih.gov It is conceivable that certain esterases or other hydrolases could accelerate this process, although specific enzymatic hydrolysis of the chloroethyl groups of nitrogen mustards is not as well-characterized as conjugation and oxidation.

It is also important to consider the malononitrile group itself. Malononitrile and its derivatives can undergo various metabolic transformations. For instance, chlorobenzylidene malononitriles have been shown to conjugate with glutathione. nih.gov

Glutathione S-transferase (GST)-mediated conjugation: This is a probable major detoxification route, rendering the compound more water-soluble and less reactive.

Cytochrome P450 (CYP)-mediated oxidation: This could lead to hydroxylated metabolites that are more easily excreted.

Hydrolysis: Both spontaneous and potentially enzyme-assisted hydrolysis can deactivate the reactive chloroethyl groups.

Further research is required to elucidate the specific enzymes and metabolic products involved in the degradation of this compound.

Reaction with Biological Macromolecules (Mechanistic Focus)

The high reactivity of this compound's bis(2-chloroethyl)amino group drives its interactions with biological macromolecules. The mechanism initiates with the intramolecular cyclization of one of the chloroethyl side chains, forming a highly electrophilic aziridinium ion. wikipedia.org This cation is then susceptible to nucleophilic attack by electron-rich sites on macromolecules like DNA and proteins, leading to covalent modification and the formation of adducts. researchgate.netresearchgate.net

Nitrogen mustards are potent DNA alkylating agents, and this reactivity is central to their biological effects. nih.gov The primary target for alkylation on DNA by nitrogen mustards is the N7 position of guanine residues. wikipedia.orgresearchgate.netsigmaaldrich.com The lone pair of electrons on the N7 atom of guanine acts as a strong nucleophile, attacking the electrophilic aziridinium ion of the activated mustard. researchgate.net This results in the formation of a monofunctional adduct. nih.gov

Following the initial alkylation event, the second chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. This can then react with a second nucleophilic site on DNA. If this second reaction occurs with another base on the opposite DNA strand, it results in an interstrand cross-link (ICL). wikipedia.orgnih.govibs.re.kr ICLs are particularly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription. ibs.re.kr Nitrogen mustards have been shown to preferentially form ICLs between two guanines in a 5'-GNC-3' sequence. nih.gov

Besides the N7 of guanine, other sites on DNA can also be alkylated by nitrogen mustards, although generally to a lesser extent. These include the N1 and O6 positions of guanine, and the N1, N3, and N7 positions of adenine. researchgate.netnih.gov Some aromatic mustards, for example, show significant alkylation at the N3 position of adenine. nih.gov

The sequence of nucleotides flanking the target base can influence the rate and specificity of alkylation. Studies with various nitrogen mustards have revealed distinct sequence preferences. nih.govsemanticscholar.orgscispace.com For instance, many nitrogen mustards show a preference for alkylating guanines within runs of contiguous guanines. semanticscholar.orgscispace.com The specific structure of the mustard compound can also impart unique sequence selectivity. For example, uracil (B121893) mustard shows an enhanced reaction at some 5'-PyGCC-3' sequences. semanticscholar.orgscispace.com This sequence selectivity is believed to be preserved in a cellular context, suggesting that the intrinsic chemical reactivity of the mustard plays a major role in determining its targets on the genome. nih.govsemanticscholar.org

The table below summarizes the known DNA alkylation sites for nitrogen mustards, which are expected to be relevant for this compound.

Target BasePrimary Alkylation SiteOther Potential SitesType of Adducts FormedSequence Preference (example)
GuanineN7N1, O6Monofunctional adducts, Interstrand cross-links (N7-N7)Runs of guanines, 5'-GNC-3' for cross-links
AdenineN3N1, N7Monofunctional adducts, Intrastrand cross-linksPairs of adenines

In addition to DNA, proteins are significant targets for alkylation by nitrogen mustards. researchgate.net The nucleophilic side chains of several amino acids can react with the aziridinium ion of activated this compound. Cysteine residues, with their highly nucleophilic thiol (-SH) group, are particularly susceptible to alkylation. nih.govnih.govmdpi.com The reaction of mustards with cysteine has been well-documented and is a key mechanism of their interaction with proteins. researchgate.net

Other amino acids with nucleophilic potential, such as histidine (imidazole ring), lysine (B10760008) (ε-amino group), and aspartic and glutamic acids (carboxyl groups), can also be targets for alkylation, though the reactivity may be lower than that of cysteine. The N-terminal amino group of a protein is another potential site of modification. nih.govresearchgate.net

Alkylation of proteins can have several consequences:

Alteration of Protein Structure and Function: Covalent modification of amino acid residues can disrupt the three-dimensional structure of a protein, leading to a loss or alteration of its biological function. This is particularly critical if the modified residue is part of an enzyme's active site or a critical binding domain.

DNA-Protein Cross-links (DPCs): The bifunctional nature of this compound allows it to cross-link proteins to DNA. nih.gov This occurs when one arm of the mustard alkylates a DNA base (e.g., N7 of guanine), and the other arm reacts with a nearby amino acid residue (e.g., cysteine) on a protein. nih.gov DPCs are complex lesions that can physically block the progression of DNA and RNA polymerases, thus interfering with replication and transcription. A wide range of proteins have been found to be cross-linked to DNA by mustards, including those involved in transcription, RNA processing, and chromatin organization. nih.govnih.gov

Protein-Protein Cross-links: It is also conceivable that this compound could cross-link two protein molecules by reacting with nucleophilic residues on each.

Studies on sulfur mustards have identified several proteins that are alkylated, including cytoskeletal proteins like cytokeratins and actin. nih.gov Alkylation of these proteins can disrupt cellular architecture. nih.gov Mass spectrometry techniques are instrumental in identifying the specific sites of protein modification and the types of adducts formed. nih.govresearchgate.netdtic.mil

The table below lists the primary amino acid residues susceptible to modification by nitrogen mustards.

Amino AcidNucleophilic GroupPotential Modification
CysteineThiol (-SH)S-alkylation, cross-linking
HistidineImidazole ringN-alkylation
Lysineε-amino (-NH2)N-alkylation
Aspartic AcidCarboxyl (-COOH)O-alkylation (ester formation)
Glutamic AcidCarboxyl (-COOH)O-alkylation (ester formation)
N-terminusα-amino (-NH2)N-alkylation

While this compound is a highly reactive molecule, its interactions with biological macromolecules are not entirely random. Several factors contribute to the specificity and selectivity of its reactions.

DNA Sequence Selectivity: As discussed in section 4.3.1, the local DNA sequence significantly influences the alkylation pattern of nitrogen mustards. nih.govsemanticscholar.org This selectivity is thought to arise from a combination of factors, including the electronic properties of the target base, the local DNA conformation, and potential non-covalent interactions between the mustard molecule and the DNA groove. semanticscholar.org The preference for runs of guanines suggests that the electrostatic potential in these regions may favor the reaction with the cationic aziridinium ion. semanticscholar.org The unique preferences of different mustard derivatives indicate that the non-reactive portion of the molecule can also play a crucial role in directing the alkylation to specific sequences. nih.govsemanticscholar.orgscispace.com

Protein Reactivity: The selectivity of protein modification is largely governed by the nucleophilicity and accessibility of the amino acid side chains. The thiol group of cysteine is one of the strongest nucleophiles in proteins under physiological conditions, making it a preferential target. mdpi.com However, the local environment of the amino acid residue is also critical. A cysteine residue buried within the hydrophobic core of a protein will be less accessible to the mustard than one on the protein surface. The pKa of the nucleophilic group also plays a role; for example, the deprotonated thiolate form of cysteine is the reactive species.

Cellular Environment: The nuclear environment does not appear to grossly alter the intrinsic DNA sequence selectivity of nitrogen mustards. nih.govsemanticscholar.org However, the organization of DNA into chromatin can influence the accessibility of certain DNA regions. Tightly packed heterochromatin may be less accessible to alkylating agents than the more open euchromatin. Similarly, the subcellular localization of the mustard compound can affect which macromolecules it is most likely to encounter.

Analytical Methodologies for Malononitrile Mustard Detection and Quantification

Chromatographic Techniques for Malononitrile (B47326) Mustard Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of chemical agents and their degradation products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE) are widely employed due to their high resolution and sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and robust method for the analysis of volatile and semi-volatile compounds like mustard agents. nih.gov It offers excellent separation efficiency and definitive identification based on mass spectra. The analysis of food matrices for sulfur mustard has been performed using GC-MS with a normal-phase silica gel column for solid-phase extraction. dtic.mil For the analysis of o-chlorobenzylidene malononitrile (CBM), a related compound containing the malononitrile moiety, GC-MS has been used to confirm its identity and purity. semanticscholar.org

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. For enhanced sensitivity, single ion monitoring (SIM) mode can be used to target specific ions characteristic of the analyte. dtic.mil

Table 1: Exemplary GC-MS Parameters for Analysis of Mustard-Related Compounds
ParameterConditionSource
Instrument Agilent 5975 MS with 6890 series GC dtic.mil
Column Agilent J&W Scientific HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film) dtic.mil
Carrier Gas Helium at 1 mL/min dtic.milsemanticscholar.org
Injection Mode Splitless semanticscholar.org
Injector Temp. 220 °C dtic.mil
Oven Program 60°C to 250°C at 15°C/min dtic.mil
MS Interface Temp. 250 °C dtic.mil
Ionization Mode Electron Impact (EI) semanticscholar.org
Mass Range 40-650 amu semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC analysis. mdpi.com HPLC methods have been developed for the separation and quantification of sulfur mustard and malathion using a reversed-phase C-18 column with UV detection. ekb.eg The separation is achieved by isocratic elution with an acetonitrile-water mobile phase. ekb.eg

For compounds like sulfur mustards that lack a strong chromophore for UV detection, pre-column derivatization can be employed to enhance their detectability. google.com A method involving the reaction of nonchromophoric sulfides with N-halogeno-N-metal arylsulfonamidates produces derivatives that can be readily detected by UV or fluorescence detectors, allowing for quantification in the nanogram range. google.com More advanced HPLC systems are often coupled with tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity for detecting mustard agent hydrolysis products in various samples, including plant material. nih.gov This technique, operating in multiple reaction monitoring (MRM) mode, can achieve detection limits in the low ng/mL range. nih.govzldm.ru

Table 2: HPLC Methods for Mustard Agent Analysis
ParameterMethod 1 (S-Mustard)Method 2 (Hydrolysis Products)Source
Column Reversed-phase C-18Reversed-phase with polar endcapping ekb.egnih.gov
Mobile Phase Acetonitrile-Water (50%)Methanol-Ammonium Formate ekb.egresearchgate.net
Elution IsocraticGradient ekb.eg
Flow Rate 0.7 mL/minNot Specified ekb.eg
Detector UV at 220 nmTandem Mass Spectrometry (MS/MS) ekb.egnih.gov
Retention Time 1.939 min for S-mustard1.92-2.05 min for metabolites ekb.egzldm.ru
Detection Limit Not specified2-40 ng/mL nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective screening technique. aga-analytical.com.pl It is often used for reaction monitoring and preliminary analysis of compound purity. chemistryhall.com For mustard compounds and their metabolites, TLC serves as a valuable screening method. nih.gov The technique involves spotting the sample on a plate coated with a stationary phase, typically silica gel, and developing the plate in a sealed chamber with a suitable mobile phase. aga-analytical.com.pl

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Visualization of the separated spots can be achieved under UV light or by using chemical staining agents like iodine vapor. researchgate.net While not as quantitative or sensitive as GC-MS or HPLC, TLC is an effective tool for rapid qualitative assessment. nih.govnih.gov

Table 3: TLC System for Mustard Compound Analysis
ParameterDescriptionSource
Stationary Phase Silica gel 60 plates researchgate.net
Mobile Phase Isopropanol-25% ammonia (90:10, v/v) with varying water content researchgate.net
Visualization UV light (254 nm) or iodine vapor researchgate.net
Application Rapid screening of mustard metabolites nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. thermofisher.com It is known for its high efficiency, short analysis times, and minimal sample consumption. mdpi.com CE has been applied to the analysis of various compounds, including the degradation products of nitrogen mustards in water samples. nih.gov

To prevent interactions between the analytes and the capillary wall, the capillary can be coated with polymers. nih.gov A portable CE instrument with a contactless conductivity detector has been developed for on-site analysis. nih.gov The method allows for the baseline separation of analytes with detection limits in the low micromolar range. nih.gov

Table 4: Capillary Electrophoresis Method for Nitrogen Mustard Degradation Products
ParameterConditionSource
Instrument Portable CE with contactless conductivity detector nih.gov
Capillary Coating Poly(1-vinylpyrrolidone-co-2-dimethylaminoethyl methacrylate) nih.gov
Running Buffer 20 mM MES adjusted to pH 6.0 with His nih.gov
Separation Baseline separation of three degradation products nih.gov
Detection Limit Down to 5 µM nih.gov

Spectrophotometric and Electrochemical Methods for Malononitrile Mustard Detection

Spectrophotometric and electrochemical methods offer alternative approaches for the detection of chemical agents. While chromatographic methods provide detailed separation and identification, these techniques can offer rapid and sensitive detection, often suitable for screening purposes or integration into sensor devices. mdpi.com

Spectrophotometry measures the absorption of light by a chemical substance at a specific wavelength. Colorimetric techniques, where a reaction produces a colored product, can be used for detection, although they may lack specificity. nih.gov Electrochemical methods, on the other hand, measure changes in electrical properties (e.g., current or potential) resulting from a chemical reaction involving the analyte. These methods can be highly sensitive and are amenable to miniaturization for portable sensor development. mdpi.com

Development of Fluorescent Probes and Biosensors for this compound

There is significant interest in developing fluorescent probes and biosensors for the rapid, highly sensitive, and selective detection of mustard agents. rsc.org These sensors are designed to produce a measurable change in fluorescence upon reacting with the target analyte.

A colorimetric and fluorescent probe has been developed for the detection of malononitrile, a key synthon for this compound. rsc.org This probe exhibits a color change from light green to light pink and a significant change in fluorescence intensity upon reaction with malononitrile, with a detection limit as low as 18 nM. rsc.org Other research has focused on developing probes for sulfur mustard that operate via nucleophilic addition reactions, leading to a "turn-on" fluorescence response. researchgate.netresearchgate.net Some of these probes have been incorporated into polymer film test strips for the detection of mustard agent vapors. researchgate.net Near-infrared fluorescent probes have also been developed, which are advantageous for in-vivo imaging applications. nih.gov

Table 5: Characteristics of Fluorescent Probes for Mustard Agents and Related Compounds
Probe/SensorTarget AnalyteDetection PrincipleLimit of Detection (LOD)Source
DC-Mal MalononitrileColorimetric and Fluorescent "turn-on"18 nM rsc.org
4-Mercaptocoumarins Sulfur Mustard (and analogues)Nucleophilic addition50 nM (for SM) researchgate.net
SiNIR-SM Sulfur MustardNear-infrared fluorescenceNot specified nih.gov
SM-Flu Sulfur Mustard"Turn-on" fluorescenceNot specified researchgate.net

Lack of Specific Research Hinders Detailed Analysis of this compound

While extensive research exists for other vesicant agents, such as sulfur mustard and nitrogen mustards, this information cannot be accurately extrapolated to this compound due to differences in chemical structure and reactivity. The user's specific request for an article focusing solely on this compound, with detailed data tables and research findings on its analytical methodologies, cannot be fulfilled without scientifically-grounded source material.

The stringent requirement for scientifically accurate and specific content on this compound, as per the user's instructions, cannot be met at this time due to the absence of dedicated research on its analytical chemistry. Therefore, the generation of the requested article, including the specified section on "Sample Preparation and Matrix Effects in this compound Analysis," is not possible. Any attempt to do so would result in speculation rather than factual reporting based on scientific evidence.

Further research and publication in the field of analytical chemistry are required to provide the specific data needed to construct a thorough and accurate article on the detection and quantification of this compound.

Mechanistic Biological Studies and Research Applications of Malononitrile Mustard Excluding Clinical Outcomes

Cellular and Molecular Mechanisms of Malononitrile (B47326) Mustard Action

The cytotoxic effects of mustard compounds are primarily attributed to their nature as potent alkylating agents. wikipedia.org The bis(2-chloroethyl)amino functional group is central to this activity. Through intramolecular cyclization, it forms a highly reactive aziridinium (B1262131) ion. This ion is a strong electrophile that readily reacts with nucleophilic centers in various biological macromolecules, most notably DNA. wikipedia.org This alkylation can be monofunctional, affecting a single base, or bifunctional, leading to cross-linking between DNA strands (interstrand cross-links or ICLs) or between DNA and proteins. nih.govnih.gov These DNA lesions are critical triggers for the cellular responses detailed below.

DNA Repair Pathway Modulation by Malononitrile Mustard

The formation of DNA adducts and cross-links by mustard agents initiates a complex cellular program known as the DNA Damage Response (DDR). nih.gov The cell employs several sophisticated repair pathways to counteract such damage.

Recognition and Signaling: The presence of DNA lesions activates sensor kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream proteins to signal the damage. nih.gov

Repair Mechanisms: Studies on analogous nitrogen mustards indicate that multiple DNA repair pathways are involved in processing the damage they cause. These can include Nucleotide Excision Repair (NER), which handles bulky adducts, and pathways dedicated to fixing interstrand cross-links. Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) are two major pathways involved in the repair of double-strand breaks that can arise from the processing of mustard-induced damage. Research on the N-mustard derivative BO-1055 has shown that its induced DNA damage requires NER, HR, and MGMT-dependent repair mechanisms. researchgate.net For bifunctional nitrogen mustards, the formation of crosslinks is a major cause of their high genotoxicity. nih.gov

The efficiency of these repair pathways can determine the ultimate fate of the cell. If the damage is too extensive to be repaired, the cell may be directed towards programmed cell death.

Apoptosis and Necrosis Inducing Pathways through this compound Interaction

DNA damage is a potent trigger for programmed cell death, or apoptosis. Mustard compounds can induce both apoptosis and necrosis, often in a dose-dependent manner.

Apoptosis: This is a controlled form of cell death. In response to irreparable DNA damage, the tumor suppressor protein p53 is often activated. wikipedia.org p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases that dismantle the cell in an orderly fashion. Nitrogen mustard exposure has been shown to induce apoptosis through the cleavage of caspase-3 and poly ADP ribose polymerase (PARP). nih.gov

Necrosis: This is a more chaotic form of cell death that typically occurs in response to overwhelming cellular damage or stress, such as that caused by high concentrations of a toxic agent. Studies on sulfur mustard have shown that at lower concentrations, it exclusively induces apoptosis, while at higher concentrations, it causes both apoptosis and necrosis. nih.gov Necrosis is often accompanied by a significant depletion of intracellular ATP. nih.gov

The balance between these two cell death pathways can be influenced by the extent of DNA damage, the cell type, and the cellular microenvironment.

Cell Cycle Perturbation by this compound via Molecular Checkpoints

To prevent the replication of damaged DNA, cells have evolved intricate surveillance systems known as cell cycle checkpoints.

Checkpoint Activation: Upon detection of DNA damage by sensor proteins, signaling cascades are initiated that lead to the activation of checkpoint kinases like Chk1 and Chk2. These kinases can phosphorylate and inactivate key cell cycle regulators.

Cell Cycle Arrest: The activation of these checkpoints can lead to a temporary halt in cell cycle progression, typically at the G1/S or G2/M transitions. mdpi.com This pause provides the cell with an opportunity to repair the damaged DNA before proceeding with replication or division. The p53 protein plays a crucial role in the G1 checkpoint. As mustard vesicants can compromise genomic integrity, they are known to disrupt the cell cycle. nih.gov

If the DNA damage cannot be successfully repaired during this arrest, the cell may be targeted for apoptosis.

Use of this compound as a Chemical Probe in Biological Systems

While specific applications of this compound as a chemical probe are not well-documented, its alkylating properties suggest potential utility in chemical biology for exploring cellular processes.

Target Identification and Validation Using this compound

The reactivity of the aziridinium ion formed by this compound could theoretically be harnessed to identify its binding partners within a cell.

Chemical Proteomics: By attaching a "tag" (like biotin (B1667282) or a fluorescent dye) to a this compound-like molecule, it could be used as a probe in chemical proteomics experiments. After allowing the probe to react with cellular components, the tagged proteins can be isolated and identified using techniques like mass spectrometry. nih.gov This approach can provide an unbiased view of the potential protein targets of the compound.

Validation: Once potential targets are identified, various methods can be used to validate them. These can include genetic techniques like CRISPR or siRNA to knock down the expression of the target protein and observe if it alters the cellular response to the compound. chomixbio.com

This compound in Chemical Biology Tool Development

The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological systems with high precision.

Activity-Based Probes: A this compound derivative could be developed as an activity-based probe to study specific enzyme classes that have nucleophilic residues in their active sites.

Fluorescent Probes: The development of fluorescent probes for mustard gas detection has been an area of research. baidu.com A similar approach could be applied to create probes based on the this compound scaffold to visualize its distribution and interaction within living cells. The synthesis of photoaffinity probes, which form covalent bonds with target proteins upon UV light exposure, is another strategy that could be employed. chomixbio.com

These applications remain theoretical in the absence of specific published research on this compound.

While the specific compound "this compound," identified as 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]propanedinitrile, is a recognized chemical entity, a comprehensive review of publicly available scientific literature reveals a significant lack of specific mechanistic biological studies. Research has extensively covered the broader categories of nitrogen mustards and various malononitrile derivatives, but detailed investigations into the cellular, biochemical, and preclinical mechanistic actions of this particular hybrid molecule are not readily found.

Nitrogen mustards are a well-established class of alkylating agents, known to exert their cytotoxic effects primarily through the covalent modification of DNA. This alkylation process, involving the transfer of an alkyl group to nucleophilic sites on DNA bases, can lead to the formation of DNA adducts, inter- and intrastrand cross-links, and DNA strand breaks. These DNA lesions disrupt essential cellular processes such as replication and transcription, ultimately triggering programmed cell death (apoptosis).

The malononitrile group, on the other hand, is a versatile chemical moiety found in a variety of biologically active compounds. Derivatives of malononitrile have been investigated for a wide range of therapeutic applications due to their diverse chemical reactivity and ability to interact with various biological targets.

Given the chemical structure of this compound, which combines the alkylating bis(2-chloroethyl)amino group with a malononitrile functional group, it is plausible to hypothesize that its mechanism of action would involve DNA alkylation. However, without specific experimental data from in vitro and preclinical studies on this exact molecule, any detailed description of its biological activity would be speculative. The presence of the malononitrile portion of the molecule could potentially influence its cellular uptake, target specificity, or downstream signaling pathways compared to traditional nitrogen mustards, but such hypotheses require empirical validation.

Due to the absence of specific research on this compound, it is not possible to provide the detailed mechanistic data, research findings, and data tables as requested in the outline for sections 6.3.1 and 6.3.2. Further research is required to elucidate the specific cellular and biochemical activities of this compound and to investigate its effects in relevant preclinical models.

Advanced Research Directions and Future Perspectives on Malononitrile Mustard

Exploration of Malononitrile (B47326) Mustard in Novel Synthetic Methodologies

Malononitrile mustard's unique chemical properties make it a valuable building block in organic synthesis. Its high reactivity is central to its utility in various synthetic strategies, particularly in the construction of complex molecular architectures.

Multicomponent Reactions (MCRs)

This compound is a versatile reagent in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages in terms of efficiency and atom economy. The reactivity of this compound allows for its participation in a variety of MCRs, leading to the synthesis of structurally diverse heterocyclic frameworks. nih.gov For instance, it is utilized in pseudo-five-component reactions with aromatic aldehydes to produce dicyanoanilines. researchgate.net

Synthesis of Heterocyclic Compounds

A primary application of this compound in synthetic chemistry is in the creation of heterocyclic compounds. These cyclic compounds, containing atoms of at least two different elements in their rings, are prevalent in medicinal chemistry and materials science. This compound is a key starting material in reactions like the Gewald reaction, which is used to synthesize 2-aminothiophenes. nih.govwikipedia.org It also participates in domino reactions with compounds like homophthalonitrile and salicylaldehydes to form complex chromeno[2,3-c]isoquinoline-5-amine derivatives. researchgate.net

Domino and Cascade Reactions

The reactivity of this compound lends itself to domino and cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations. These reactions are highly efficient for building molecular complexity from simple starting materials. nih.gov The malononitrile moiety can undergo nucleophilic additions and condensations, which are key steps in many cascade sequences for synthesizing complex molecules. nih.gov

Novel Synthetic Routes

Researchers are continuously exploring new synthetic methodologies that leverage the reactivity of this compound. One such method is a one-pot reductive alkylation with aromatic aldehydes, which efficiently produces monosubstituted malononitriles. organic-chemistry.org This method highlights the ongoing efforts to develop more efficient and selective carbon-carbon bond-forming reactions. organic-chemistry.org

Integration of this compound into Advanced Materials Science and Engineering

The functional properties of this compound and its derivatives make them promising candidates for the development of advanced materials with tailored optical, electronic, and biological properties.

Functional Dyes and Pigments

Derivatives of malononitrile are utilized in the synthesis of solvatochromic dyes, which change color depending on the polarity of the solvent. researchgate.net This property is valuable for developing sensors and indicators. The electron-withdrawing nature of the malononitrile group is also exploited in the design of donor-acceptor chromophores for nonlinear optical (NLO) materials. researchgate.net

Organic Semiconductors

The unique electronic characteristics of malononitrile-containing compounds have led to their investigation as organic semiconductors. researchgate.net These materials are essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The ability to modify the molecular structure of malononitrile derivatives allows for the fine-tuning of their electronic properties to suit specific applications.

Polymers and Macromolecules

Malononitrile and its derivatives can be used to create photo-crosslinkable main-chain liquid crystalline polymers. researchgate.net These materials are of interest for applications in optical data storage and other advanced technologies. The polymerization of aminomalononitrile, a related compound, has been studied for its potential in creating novel macromolecular systems with diverse functionalities. mdpi.com

Computational Design and Synthesis of this compound Analogues with Tuned Reactivity

Computational chemistry plays a crucial role in modern drug discovery and materials science, enabling the rational design of molecules with specific properties.

Theoretical Studies and Molecular Modeling

Computational methods are employed to study the electronic structure and reactivity of this compound and its analogues. These theoretical studies provide insights into the reaction mechanisms and help predict the properties of new compounds. By understanding the structure-activity relationships, researchers can design analogues with enhanced reactivity or selectivity for specific applications.

Design of Novel Analogues

The insights gained from computational studies guide the synthesis of novel this compound analogues. For example, by modifying the substituents on the aromatic ring, it is possible to tune the electronic properties and, consequently, the reactivity of the molecule. This approach has been used to develop new anticancer agents by incorporating the N-mustard pharmacophore into different molecular scaffolds. nih.gov

Synthesis of Analogues with Tailored Properties

The synthesis of these computationally designed analogues often involves multi-step reaction sequences. The development of efficient synthetic routes is crucial for accessing these novel compounds and evaluating their properties. For instance, the synthesis of hydroxyanthraquinone nitrogen mustard derivatives has been explored as a strategy to create potential anticancer agents with improved efficacy. nih.gov

Challenges and Opportunities in Fundamental this compound Research

Despite the significant progress in the chemistry of this compound, several challenges and opportunities remain for future research.

Current Research Gaps and Unanswered Questions

A deeper understanding of the reaction mechanisms involving this compound is still needed. While many synthetic applications have been developed, detailed mechanistic studies are often lacking. Furthermore, the full potential of this compound in materials science is yet to be realized, and more research is needed to explore its applications in areas such as organic electronics and functional polymers.

Future Research Directions

Future research will likely focus on the development of more sustainable and environmentally friendly synthetic methods utilizing this compound. This includes the use of greener solvents and catalysts. The exploration of new multicomponent reactions and their application in the synthesis of complex, biologically active molecules will also be a key area of investigation. nih.govfrontiersin.org

Potential for New Discoveries

The versatility of this compound as a synthetic building block suggests that many new and exciting discoveries are yet to be made. Its unique reactivity profile opens up possibilities for the construction of novel molecular architectures that are inaccessible through other synthetic routes. The continued exploration of its chemistry is expected to lead to the development of new materials and therapeutic agents with significant societal impact.

Q & A

Q. What established synthesis protocols optimize malononitrile yield while addressing safety concerns?

Malononitrile synthesis via cyanoacetamide and phosgene in dichloromethane/dichloroethane, catalyzed by diethylamine or pyridine, achieves yields >93%. Key steps include controlled phosgene introduction, solvent selection to stabilize intermediates, and rigorous ventilation to mitigate toxicity risks. This method avoids multi-step processes and reduces waste generation compared to traditional routes .

Q. How does rotational spectroscopy aid in characterizing malononitrile's molecular structure?

Rotational spectroscopy identifies malononitrile's precise bond lengths and angles by analyzing microwave transitions. Key spectral markers include hyperfine splitting due to nitrogen nuclei and intensity variations from spin-statistics effects. These data enable astrophysical detection of malononitrile in interstellar media .

Q. What safety protocols are critical for handling malononitrile in laboratories?

Mandatory protocols include:

  • Respiratory protection (NIOSH-approved respirators for ≤3 ppm exposure) .
  • Emergency measures for inhalation (fresh air, artificial respiration) and skin contact (immediate washing with soap/water) .
  • Storage in sealed containers away from oxidizers to prevent exothermic decomposition .

Advanced Research Questions

Q. How can discrepancies between DFT-predicted and experimental electronic properties of malononitrile be resolved?

Density-functional theory (DFT) models incorporating exact-exchange terms (e.g., B3LYP hybrid functionals) improve agreement with experimental NMR chemical shifts. For example, upfield shifts in H-3 protons (6.86–8.76 ppm) correlate with malononitrile's strong electron-withdrawing capacity, validated via comparative studies with thiobarbituric acid derivatives .

Q. What challenges arise in designing long-term carcinogenicity studies for malononitrile, given historical parallels to mustard gas research?

Methodological gaps include:

  • Extrapolating inhalation toxicity data from dermal/ocular studies (malononitrile's occupational limits rely on subcutaneous toxicity ratios) .
  • Addressing latency periods in carcinogenesis, as seen in mustard gas studies where lung cancer emerged decades post-exposure .
  • Ethical constraints in replicating human exposure scenarios, necessitating alternative in vitro models (e.g., genomic instability assays) .

Q. How should solvent parameters be prioritized when studying malononitrile's reactivity in ionic liquid (IL) systems?

Focus on ILs with low nucleophilicity (e.g., [BMIM][PF₆]) to stabilize reactive intermediates. Key metrics include:

  • Polarity adjustments to enhance reaction rates without side-product formation.
  • Biphasic separation for catalyst recovery, leveraging ILs' non-volatility .

Data Contradiction and Validation

Q. How can researchers address inconsistencies in malononitrile's toxicity data for regulatory compliance?

  • Cross-validate acute toxicity assays (e.g., LD₅₀ in rodents vs. in vitro cytotoxicity) to reconcile disparities .
  • Apply probabilistic risk assessment models to account for variable exposure pathways (dermal vs. inhalation) .

Methodological Resources

  • Spectral Databases : Rotational line lists for astrophysical detection .
  • Computational Tools : B3LYP/6-31G* DFT settings for electronic property simulations .
  • Safety Standards : NIOSH guidelines for occupational exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.